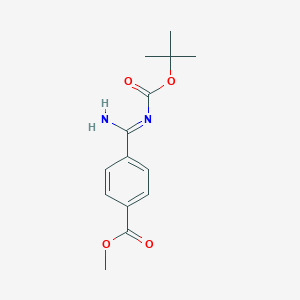

methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoate ester and a carbamimidoyl group protected by a tert-butoxycarbonyl (Boc) group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and tert-butyl carbamate.

Formation of Carbamimidoyl Intermediate: The 4-aminobenzoic acid is reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carbamimidoyl intermediate.

Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free carbamimidoyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.

Deprotection: Methyl 4-carbamimidoylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Applications

Substrate for Enzyme Studies

This compound is utilized as a substrate for detecting peroxidase activity. It undergoes colorimetric changes in the presence of peroxidase, making it essential for enzyme-linked immunosorbent assays (ELISA) and other immunological applications . The ability to detect enzymatic activity through color changes provides a sensitive method for quantifying biomolecules.

Drug Development

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate plays a role in the synthesis of amidine-based inhibitors, which have shown potential in targeting specific enzymes like sphingosine kinases. These inhibitors have been studied for their effects on reducing endogenous sphingosine-1-phosphate levels in cancer cells, indicating their potential as therapeutic agents .

Medicinal Chemistry

Peptide Synthesis

The Boc group allows for the protection of amines during peptide synthesis, facilitating the formation of complex peptide structures. This compound can be used to synthesize various biologically active peptides, enhancing drug design strategies .

Cancer Research

Research has indicated that derivatives of this compound can selectively inhibit certain cancer-related pathways. For example, amidine derivatives have been explored for their selectivity against sphingosine kinases, which are implicated in cancer progression . This selectivity is crucial for developing targeted cancer therapies with fewer side effects.

Material Science

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for synthesizing functional polymers. Its ability to participate in various chemical reactions allows researchers to create materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies

Mécanisme D'action

The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its conversion to active forms through deprotection and hydrolysis. The free carbamimidoyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through specific molecular pathways, depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-carbamimidoylbenzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is unique due to its combination of a benzoate ester and a protected carbamimidoyl group. This structure provides stability and allows for controlled release of the active carbamimidoyl group under specific conditions, making it valuable in various research applications.

Activité Biologique

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with tert-butyl carbamate. The synthesis typically follows these steps:

- Formation of Carbamimidoyl Intermediate : 4-Aminobenzoic acid reacts with tert-butyl carbamate using a coupling agent like dicyclohexylcarbodiimide (DCC).

- Esterification : The intermediate undergoes esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product.

The biological activity of this compound is primarily attributed to its conversion into active forms through hydrolysis and deprotection. The free carbamimidoyl group that results can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Case Studies and Experimental Data

- Enzyme Interaction Studies : In vitro studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

- Synergistic Effects : In combination studies with other agents (e.g., miltefosine), there is evidence of synergistic effects against pathogens such as Leishmania donovani, indicating its potential role in combination therapies for infectious diseases .

- Toxicological Assessments : Toxicological evaluations have demonstrated that while the compound exhibits promising biological activities, further studies are needed to assess its safety profile and therapeutic window.

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

135321-84-5 |

|---|---|

Formule moléculaire |

C14H18N2O4 |

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |

Clé InChI |

RFBFIJGVXOAJBX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |

SMILES isomérique |

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N |

SMILES canonique |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.